

Application Notes and Protocols for Flow Cytometry Analysis Following AZD1480 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ1495	
Cat. No.:	B608126	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent and selective small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2). These kinases are critical components of the JAK/STAT signaling pathway, which plays a central role in cytokine signaling and is frequently dysregulated in various malignancies and inflammatory diseases. By inhibiting JAK1/2, AZD1480 effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and immune regulation. Consequently, AZD1480 has been shown to induce apoptosis and cell cycle arrest in tumor cells and modulate the function of immune cells within the tumor microenvironment.

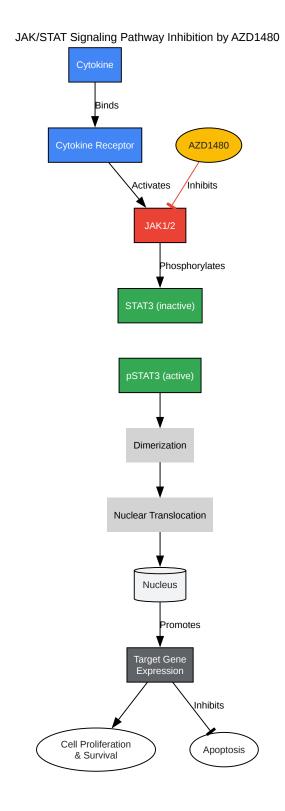
Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like AZD1480. It allows for the precise quantification of changes in protein phosphorylation, cell surface marker expression, cell cycle distribution, and apoptosis at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to analyze the multifaceted effects of AZD1480 treatment on cancer and immune cells.

Data Presentation

The following tables summarize the quantitative effects of AZD1480 on apoptosis and cell cycle progression in various cancer cell lines.

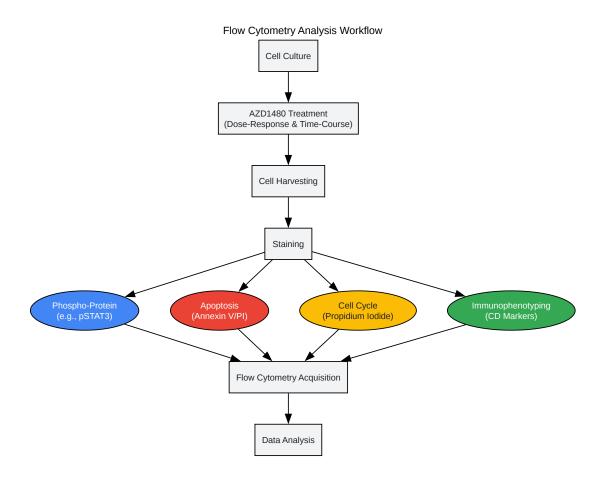
Table 1: Induction of Apoptosis by AZD1480

Cell Line	Cancer Type	AZD1480 Concentrati on (μΜ)	Treatment Duration (hours)	% Apoptotic Cells (Annexin V+)	Citation
L-540	Hodgkin Lymphoma	1	72	43.3%	[1]
L-428	Hodgkin Lymphoma	1	72	27.6%	[1]
U251-MG	Glioblastoma	1	48	~20%	[2]
U251-MG	Glioblastoma	2.5	48	~35%	[2]
Neuroblasto ma (median of 7 cell lines)	Neuroblasto ma	1.5 (EC50)	72	Dose- dependent increase	[3][4]
Rhabdomyos arcoma (median of 7 cell lines)	Rhabdomyos arcoma	1.5 (EC50)	72	Dose- dependent increase	[3][4]
Ewing Sarcoma (median of 2 cell lines)	Ewing Sarcoma	1.5 (EC50)	72	Dose- dependent increase	[3][4]


Table 2: Induction of G2/M Cell Cycle Arrest by AZD1480

Cell Line	Cancer Type	AZD1480 Concentrati on (μΜ)	Treatment Duration (hours)	% Cells in G2/M Phase	Citation
HD-LM2	Hodgkin Lymphoma	5	24	Significant increase	[1]
L-428	Hodgkin Lymphoma	5	24	Significant increase	[1]
Neuroblasto ma Cell Lines	Neuroblasto ma	0 - 2.5	72	Dose- dependent increase	[3]

Signaling Pathways and Experimental Workflows JAK/STAT Signaling Pathway Inhibition by AZD1480



Click to download full resolution via product page

Caption: AZD1480 inhibits JAK1/2, blocking STAT3 phosphorylation and downstream signaling.

Experimental Workflow for Flow Cytometry Analysis

Click to download full resolution via product page

Caption: General workflow for analyzing cellular responses to AZD1480 using flow cytometry.

Experimental Protocols Protocol 1: Analysis of STAT3 Phosphorylation

This protocol is designed to measure the inhibition of STAT3 phosphorylation in response to AZD1480.

Materials:

- Cells of interest (e.g., cancer cell line with activated JAK/STAT pathway)
- · Complete cell culture medium
- AZD1480 (dissolved in DMSO)
- Cytokine for stimulation (e.g., IL-6), if necessary
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., BD Cytofix™)
- Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated anti-pSTAT3 (e.g., pY705) antibody
- Flow cytometry tubes
- Flow cytometer

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere or recover overnight.
 - \circ Pre-treat cells with varying concentrations of AZD1480 (e.g., 0.1, 1, 5 μ M) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

If studying cytokine-induced phosphorylation, stimulate cells with the appropriate cytokine
 (e.g., 100 ng/mL IL-6) for a short period (e.g., 15-30 minutes) before harvesting.

Cell Fixation:

- Harvest cells and wash once with PBS.
- \circ Resuspend the cell pellet in 100 μL of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

Permeabilization:

- Wash the fixed cells twice with PBS.
- Gently resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.

Staining:

- Wash the permeabilized cells twice with PBS containing 1% BSA.
- Resuspend the cell pellet in 100 μL of PBS with 1% BSA.
- Add the fluorochrome-conjugated anti-pSTAT3 antibody at the manufacturer's recommended concentration.
- Incubate for 30-60 minutes at room temperature, protected from light.

Flow Cytometry Analysis:

- Wash the cells once with PBS containing 1% BSA.
- Resuspend the cells in 300-500 μL of PBS for analysis.
- Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
- Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal in the treated versus control samples.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol quantifies the induction of apoptosis by AZD1480.

Materials:

- Cells of interest
- Complete cell culture medium
- AZD1480 (dissolved in DMSO)
- Annexin V Binding Buffer
- Fluorochrome-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- Flow cytometry tubes
- Flow cytometer

- Cell Culture and Treatment:
 - \circ Plate cells and treat with varying concentrations of AZD1480 (e.g., 1, 5, 10 μ M) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
- Cell Harvesting and Staining:
 - Harvest both adherent and suspension cells, including the culture medium which may contain apoptotic cells.
 - Wash the cells once with cold PBS.
 - $\circ~$ Resuspend the cell pellet in 100 μL of Annexin V Binding Buffer.

- \circ Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - \circ Add 400 μ L of Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Gate on the cell population based on forward and side scatter.
 - Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol determines the effect of AZD1480 on cell cycle progression.

Materials:

- Cells of interest
- Complete cell culture medium
- AZD1480 (dissolved in DMSO)
- PBS
- 70% ice-cold ethanol

- PI/RNase staining buffer
- Flow cytometry tubes
- Flow cytometer

- Cell Culture and Treatment:
 - \circ Plate cells and treat with AZD1480 at various concentrations (e.g., 1, 5 μ M) for a specific time (e.g., 24 hours).
- Cell Fixation:
 - Harvest cells and wash once with PBS.
 - Resuspend the cell pellet in 500 μL of PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 μL of PI/RNase staining buffer.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a doublet discrimination gate to exclude cell aggregates.

 Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Immunophenotyping of T Cells and Myeloid-Derived Suppressor Cells (MDSCs)

This protocol is for analyzing changes in immune cell populations following AZD1480 treatment, particularly relevant for in vivo or co-culture studies.

Materials:

- Single-cell suspension from tissues (e.g., spleen, tumor) or peripheral blood mononuclear cells (PBMCs)
- PBS with 2% FBS (FACS buffer)
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against cell surface markers:
 - T Cells: CD3, CD4, CD8, CD69, CD25
 - MDSCs: CD11b, Gr-1 (or Ly6G and Ly6C for more specific subtyping)
- Flow cytometry tubes
- Flow cytometer

- Cell Preparation:
 - Prepare a single-cell suspension from the tissue of interest. For blood, perform red blood cell lysis.
 - Wash the cells with FACS buffer.
- Staining:

- Resuspend the cells in FACS buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10 minutes on ice.
- Add the cocktail of fluorochrome-conjugated antibodies for either T cell or MDSC analysis.
- Incubate for 30 minutes on ice in the dark.
- Flow Cytometry Analysis:
 - Wash the cells twice with FACS buffer.
 - Resuspend the cells in FACS buffer for analysis.
 - Acquire data on a flow cytometer.
 - Gate on live cells and then on the specific immune cell populations of interest.
 - Analyze the percentage and MFI of the different cell populations and markers. For
 instance, in a melanoma model, AZD1480 treatment has been shown to increase the
 percentage of CD4+ and CD8+ T cells in the spleen, while decreasing tumor-infiltrating T
 cells.[5] It has also been observed to decrease the percentage of MDSCs.[5][6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the cellular mechanisms of the JAK1/2 inhibitor AZD1480 using flow cytometry. These assays are crucial for preclinical drug development, enabling the characterization of dose-dependent and time-course effects on target inhibition, cell fate, and immune modulation. The versatility of flow cytometry allows for a multi-parametric analysis that is essential for understanding the complex interplay of signaling pathways affected by targeted therapies like AZD1480.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1480 delays tumor growth in a melanoma model while enhancing the suppressive activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1480 delays tumor growth in a melanoma model while enhancing the suppressive activity of myeloid-derived suppressor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis Following AZD1480 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608126#flow-cytometry-analysis-after-az1495-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com